S-Furfuryl 2-methylpropanethioate

Description

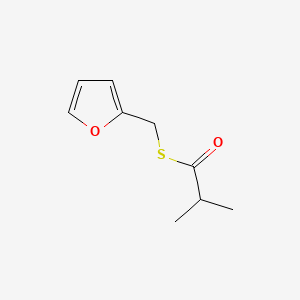

Structure

3D Structure

Properties

IUPAC Name |

S-(furan-2-ylmethyl) 2-methylpropanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-7(2)9(10)12-6-8-4-3-5-11-8/h3-5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWPUWIDPJVNGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)SCC1=CC=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20915768 | |

| Record name | S-[(Furan-2-yl)methyl] 2-methylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20915768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94278-25-8 | |

| Record name | S-(2-Furanylmethyl) 2-methylpropanethioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94278-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Furfuryl 2-methylpropanethioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094278258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-[(Furan-2-yl)methyl] 2-methylpropanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20915768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-furfuryl 2-methylpropanethioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms

Chemical Synthesis of S-Furfuryl 2-Methylpropanethioate and Analogues

The construction of S-furfuryl 2-methylpropanethioate typically involves the formation of a thioester linkage, a key functional group that defines its chemical character.

Classical Organic Synthetic Approaches

The primary and most direct method for the synthesis of S-furfuryl 2-methylpropanethioate involves the reaction of a furfuryl derivative with a suitable source of the 2-methylpropanethioate group. A common strategy is the esterification of furfuryl mercaptan (2-furanmethanethiol) with isobutyryl chloride or a related acylating agent. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct. google.com

An alternative approach involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid like hydrochloric acid. This forms an S-2-furfurylisothiourea intermediate, which upon hydrolysis, yields furfuryl mercaptan. orgsyn.org The resulting mercaptan can then be acylated as previously described to yield the desired thioester.

The table below summarizes a classical approach to synthesizing a related furfuryl thioester, highlighting the reactants and conditions employed.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Reaction Conditions | Product |

| 2,5-dimethyl-3-furan thiol | alpha-ethyl-n-butyryl chloride | Pyridine | Diethyl ether | Stirred for 3 hours, then stood at room temperature for 72 hours | 2,5-Dimethyl-3-thio-(2-ethylbutyryl)-furan |

| 2,5-dimethyl-3-furanthiol | Isovaleryl chloride | Pyridine | Diethyl ether | Dropwise addition, temperature rise to 35°C | 2,5-Dimethyl-3-thioisovaleryl furan (B31954) |

Table 1: Examples of Furfuryl Thioester Synthesis google.com

Mechanistic Investigations of Thioesterification Reactions

The thioesterification reaction, central to the synthesis of S-furfuryl 2-methylpropanethioate, proceeds through a nucleophilic acyl substitution mechanism. In the case of reacting furfuryl mercaptan with an acyl chloride, the sulfur atom of the mercaptan acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent departure of the chloride leaving group, facilitated by a base, results in the formation of the thioester bond.

The conversion of carboxylic acids to thioesters is a fundamental process in biosynthesis, activating acyl groups for further reactions. chemrxiv.org While not a direct synthesis of the target compound, this highlights the importance of the thioester linkage in chemical reactivity.

Synthesis of Related Furfuryl Thioates and Furfuryl Thiols

The synthesis of a broader range of furfuryl thioates and the precursor furfuryl thiols often begins with furfural (B47365), a key platform chemical derived from biomass. mdpi.commdpi.comnih.govorgsyn.org

Synthesis Routes Involving Furfural and Related Derivatives

Furfural can be readily converted to furfuryl alcohol through hydrogenation. mdpi.commdpi.comresearchgate.net This reduction is a critical step, as the resulting furfuryl alcohol is a versatile intermediate for further functionalization. The hydrogenation of furfural to furfuryl alcohol can be achieved using various catalytic systems, including both batch and continuous flow reactors. mdpi.com For instance, a Co/SiO2 catalyst has demonstrated high activity and selectivity for this transformation. mdpi.com

Once furfuryl alcohol is obtained, it can be converted to furfuryl mercaptan. A notable method avoids the use of unstable furfuryl halides by reacting furfuryl alcohol with thiourea and hydrochloric acid. orgsyn.org This process is exothermic and requires careful temperature control. orgsyn.org The intermediate S-2-furfurylisothiourea is then decomposed to yield the desired mercaptan. orgsyn.org

The stability of furfuryl mercaptan itself is a consideration, as it can be prone to degradation. nih.gov This underscores the importance of controlled reaction conditions and purification methods.

Multistep Synthetic Pathways for Thioester Analogues

The synthesis of more complex thioester analogues often requires multi-step sequences. For example, the synthesis of 2-methyl-3-furyl sulfide (B99878) derivatives involves the reaction of 2-methyl-3-furyl disulfide with various electrophiles such as cyclic ethers, amides, and ketones. nih.gov These reactions expand the diversity of sulfur-containing furan compounds.

A general pathway to substituted furans can involve the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds, or the Feist-Benary synthesis, reacting α-halo ketones with 1,3-dicarbonyl compounds. wikipedia.org These foundational methods provide access to a wide array of furan cores that can be further elaborated.

Targeted Synthesis of Sulfur-Containing Furan Compounds

The targeted synthesis of sulfur-containing furan compounds is a field of active research, driven by the search for new molecules with specific properties. For instance, a one-pot, three-component reaction of sulfur ylides, nitrosobenzene, and isonitrile has been developed to create polysubstituted 2-imidazolones and imidazoles, with some examples incorporating a furan moiety. acs.orgacs.org This demonstrates the utility of furan derivatives as building blocks in more complex heterocyclic systems.

Furthermore, the reaction of 2-furylalanine with thiols can be used for the chemoselective modification of peptides, forming N-pyrrole structures. researchgate.net This bio-inspired multicomponent reaction showcases the versatility of the furan scaffold in bioconjugation chemistry. researchgate.net

Enzymatic and Biocatalytic Synthesis Pathways

Lipase-Assisted Biocatalytic Generation of Furfuryl Thiols from Thioacetates

Lipases, a class of enzymes that catalyze the hydrolysis of fats, have been effectively utilized in the generation of furfuryl thiols from their corresponding thioacetate (B1230152) precursors. imreblank.ch This biocatalytic approach is of particular interest as it allows for the release of the desired thiol from a more stable thioacetate form immediately before use. imreblank.ch

The enzymatic hydrolysis of S-2-furfuryl thioacetate using lipase (B570770) from Candida rugosa has been shown to produce 2-furfurylthiol. imreblank.chnih.gov Thioesterases are a broad class of enzymes that hydrolyze thioester bonds in various biochemical pathways, such as fatty acid synthesis. nih.gov These enzymes are classified into 35 families based on sequence similarity, and their catalytic mechanisms can often be inferred from their family classification. nih.gov While specific kinetic data for S-furfuryl 2-methylpropanethioate is not detailed in the provided results, the successful hydrolysis of the structurally similar S-2-furfuryl thioacetate indicates the potential for lipase activity on this substrate. imreblank.chnih.gov The efficiency of such enzymatic reactions is critical, as the hyper-reactivity of thioester substrates can make them prone to hydrolysis and decarboxylation, complicating kinetic studies. purdue.edu

The optimization of reaction conditions is crucial for maximizing the yield and rate of enzymatic thiol generation. For the lipase-catalyzed hydrolysis of S-2-furfuryl thioacetate, a yield of 80% was achieved after one hour at room temperature and a pH of 5.8. imreblank.chnih.gov The optimal pH for this enzymatic hydrolysis was found to be in the range of 5.5 to 6.5. imreblank.ch Conducting the reaction at room temperature presents a favorable balance between reaction rate, cost-effectiveness, and energy conservation. imreblank.ch The reaction has also been performed in organic solvents like n-hexane and n-pentane, as well as a water/propylene glycol mixture. imreblank.chnih.gov While the reaction rates were slower in these non-aqueous media, the yields were comparable, and the stability of the generated thiols was improved. imreblank.chnih.gov The optimization of hydrolysis conditions, including enzyme-substrate concentration, temperature, and duration, is a key strategy for producing bioactive compounds with desired properties. mdpi.com

Table 1: Optimization of Lipase-Catalyzed Hydrolysis of S-2-furfuryl thioacetate

| Parameter | Optimal Condition/Value | Outcome | Citation |

|---|---|---|---|

| Enzyme | Lipase from Candida rugosa | Effective biocatalyst | imreblank.chnih.gov |

| Substrate | S-2-furfuryl thioacetate | Precursor for 2-furfurylthiol | imreblank.chnih.gov |

| pH | 5.8 (Optimal range: 5.5-6.5) | 80% yield of 2-furfurylthiol | imreblank.chnih.gov |

| Temperature | Room temperature | Good compromise for rate and cost | imreblank.ch |

| Reaction Time | 1 hour | 80% yield | imreblank.chnih.gov |

| Solvent | Aqueous (phosphate buffer) | Faster reaction rate | imreblank.chnih.gov |

Microbial Metabolism and Enzymatic Catalysis in Sulfur Compound Formation

Microbial systems play a pivotal role in the formation of a wide array of sulfur compounds through intricate metabolic and enzymatic pathways. These processes are fundamental to the biogeochemical cycling of sulfur and have been harnessed for the production of valuable flavor and aroma compounds. nih.govyoutube.com

The biotransformation of furfural (B47365) to furfuryl alcohol is a key step in the synthesis of various furan (B31954) derivatives. This reduction is often catalyzed by oxidoreductases, particularly alcohol dehydrogenases (ADHs). researchgate.netmdpi.com Yeast alcohol dehydrogenase (YADH) has been employed to catalyze the reduction of furfural to furfuryl alcohol in aqueous media at room temperature. digitellinc.comornl.gov This process, however, requires the expensive cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), necessitating a continuous regeneration system for economic viability. digitellinc.com One approach to cofactor regeneration is a substrate-coupled cascade reaction, where the simultaneous oxidation of a suitable substrate, such as ethanol, is also catalyzed by YADH. digitellinc.com

Researchers have also identified and characterized a furfural reductase from Escherichia coli strain LYO1. uni.lu This enzyme, with an optimal pH of 7.0 and relatively high temperature tolerance (50–55°C), specifically uses NADPH as a cofactor to reduce furfural. uni.lu The conversion of the more toxic furfural to the less toxic furfuryl alcohol highlights the detoxification role of this enzyme. uni.lu Chemoenzymatic approaches have also been developed, combining a chemical catalyst for the conversion of biomass to furfural with a whole-cell biocatalyst containing reductase activity for the subsequent conversion to furfuryl alcohol. nih.gov

Table 2: Characterization of Furfural Reductase from E. coli LYO1

| Parameter | Value | Citation |

|---|---|---|

| Native Molecular Mass | 135 kDa | uni.lu |

| Subunit Molecular Mass | ~68 kDa (dimer) | uni.lu |

| Optimal pH | 7.0 | uni.lu |

| Temperature Tolerance | 50-55°C | uni.lu |

| Apparent Km for furfural | 1.5 x 10-4 M | uni.lu |

| Vmax for furfural | 28.5 µmol/min/mg of protein | uni.lu |

The production of volatile thiols in fermentation systems, particularly in the context of wine production, is a well-studied area of microbial metabolism. mdpi.com Yeasts, such as Saccharomyces cerevisiae, are capable of releasing volatile thiols from non-volatile precursors present in the fermentation medium. frontiersin.orgnih.gov These precursors are often cysteine- or glutathione-conjugated compounds. nih.govnih.gov

The release of the free thiol is mediated by yeast enzymes with carbon-sulfur-β-lyase activity. mdpi.com The uptake of these precursors into the yeast cell is facilitated by general amino acid transporters. researchgate.net Once inside the cell, cysteinylated precursors are cleaved directly by a carbon-sulfur-β-lyase enzyme. researchgate.net Glutathionylated precursors, on the other hand, undergo a multi-step degradation to the cysteinylated form before the final cleavage. researchgate.net The efficiency of thiol release can vary significantly between different yeast strains, largely due to genetic differences in the enzymes involved in this pathway. mdpi.com For instance, certain genotypes of the IRC7 gene, which is associated with β-lyase activity, are correlated with higher levels of thiol release. mdpi.com

Microbial sulfur metabolism is a broad and essential biochemical process. nih.gov Assimilatory sulfate (B86663) reduction, a widespread pathway, allows microorganisms to reduce sulfate to elemental sulfur for their physiological needs. nih.gov In some specialized microbes, dissimilatory sulfate reduction is used for energy conservation. nih.gov The degradation of sulfur-containing amino acids like cysteine is another significant source of hydrogen sulfide (B99878) and other thiols in microbial systems. nih.gov

Chemoenzymatic Synthesis Strategies for Chiral Furfuryl Derivatives

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to create efficient and selective routes to valuable molecules. This approach has been successfully applied to the synthesis of enantiopure chiral furfuryl alcohols. nih.gov One strategy involves the chemical synthesis of a prochiral precursor, followed by an enzymatic reduction to yield the desired chiral alcohol with high enantioselectivity. nih.gov For example, carbonyl reductases have been used for the selective reduction of a furan derivative to the corresponding (R)- and (S)-alcohols with excellent yields and enantiomeric excess. nih.gov

Lipases are also versatile tools in chemoenzymatic synthesis. acs.org Immobilized Candida antarctica lipase B (CALB), for instance, has been shown to be an ideal biocatalyst for the acylation of furfurylamine (B118560) and 5-hydroxymethylfurfurylamine. acs.org This enzymatic approach allows for the selective N-acylation of these compounds under mild conditions. acs.org The development of such sustainable and selective synthetic routes is of great interest for producing precursors to biologically active compounds. acs.org

Chemical Transformations and Degradation Studies

Reaction Mechanisms Involving Furfuryl Thioate Structures

The thioester group is a key reactive center in S-furfuryl 2-methylpropanethioate, undergoing reactions that can lead to the release of the volatile and aromatic thiol component.

Thioesters are known to undergo hydrolysis, a reaction in which the molecule is cleaved by the addition of water. wikipedia.orgfiveable.me This process is thermodynamically favorable and results in the formation of a carboxylic acid and a thiol. fiveable.melibretexts.org For S-furfuryl 2-methylpropanethioate, hydrolysis would cleave the thioester bond to yield 2-methylpropanoic acid and 2-furanmethanethiol, also known as furfuryl mercaptan or 2-furfurylthiol (FFT).

The general mechanism for thioester hydrolysis involves a nucleophilic addition-elimination reaction. fiveable.me Water acts as the nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which subsequently collapses, leading to the expulsion of the thiol as the leaving group and the formation of the carboxylic acid. fiveable.me In biological systems, this reaction can be catalyzed by enzymes known as thioesterases. fiveable.me

The liberation of 2-furfurylthiol is significant as this compound is a potent aroma molecule. In the context of food chemistry, for instance, the controlled hydrolysis of precursor thioesters can be a pathway to generate desired flavor profiles. The stability of the liberated furfurylthiol is itself a subject of study, as it can undergo further reactions. nih.gov

The thiol group of 2-furanmethanethiol, liberated from the hydrolysis of its thioester precursor, is susceptible to oxidation. The oxidation of thiols is a fundamental reaction that commonly leads to the formation of disulfides, which contain a sulfur-sulfur (S-S) bond. libretexts.org This conversion is a redox process where two thiol molecules are oxidized to form one disulfide molecule. libretexts.org

2 RSH ⇌ RSSR + 2 H⁺ + 2 e⁻

The major volatile product from the thermal degradation of 2-furfurylthiol in aqueous solutions is difurfuryl disulfide. nih.gov This indicates that under certain conditions, the primary degradation pathway for the liberated thiol is oxidative coupling.

Several chemical systems can promote this transformation. Fenton-type reactions, which generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide and an iron catalyst, are effective in degrading 2-furfurylthiol. nih.govresearchgate.net The reaction proceeds via radical intermediates, leading to the formation of disulfides and other degradation products. nih.gov Various other oxidizing agents can also be employed for the synthesis of disulfides from thiols, including hydrogen peroxide with an iodide catalyst or 1-chlorobenzotriazole. organic-chemistry.org The interconversion between thiols and disulfides is a critical aspect of the stability and reactivity of sulfur-containing compounds. libretexts.org

Stability and Degradation Kinetics in Model Systems

The stability of S-furfuryl 2-methylpropanethioate and its degradation products, particularly 2-furfurylthiol (FFT), is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. nih.gov

Studies on FFT in model aqueous systems have shown that its concentration is significantly reduced at higher pH values (specifically in the range of 5.0–7.0) and elevated temperatures. nih.gov The degradation of FFT is not a simple process and can lead to a variety of volatile and nonvolatile products. The primary volatile products identified from the thermal degradation of FFT in an aqueous solution are difurfuryl disulfide, furfural (B47365), and furfuryl alcohol. nih.gov

The kinetics of degradation for related furan (B31954) compounds, such as furfural, have been investigated and show a dependency on temperature and the presence of acid catalysts. researchgate.netjku.at Furfural degradation is generally acid-catalyzed, and the reaction rate is influenced by the strength of the acid. jku.at The reaction order for furfural degradation can shift from less than one to greater than one as the temperature increases from 150 °C to 200 °C. jku.at These studies highlight the complex nature of furan ring stability under processing conditions.

Fenton-type reactions, involving reactive oxygen species, represent another significant degradation pathway. nih.gov These reactions can lead to up to 90% degradation of FFT within an hour at 37°C, demonstrating the compound's sensitivity to oxidative stress. researchgate.net

| Condition | Major Degradation Products of 2-Furfurylthiol (FFT) | Reference |

|---|---|---|

| Thermal Degradation (Aqueous Solution) | Difurfuryl disulfide, Furfural, Furfuryl alcohol | nih.gov |

| Fenton-Type Reaction (H₂O₂, Fe²⁺) | Oxidation and degradation products (e.g., disulfides) | nih.govresearchgate.net |

| Binding to Melanoidins | Covalent binding, leading to decreased volatility | nih.gov |

Electrochemical Reduction Mechanisms of Furan Derivatives

The furan ring within the S-furfuryl 2-methylpropanethioate structure is also subject to chemical transformation, particularly through reductive processes. Electrochemical methods offer a pathway for the controlled reduction of furan derivatives, which are important platform molecules derived from biomass. rsc.orgrsc.org

Electrocatalytic hydrogenation (ECH) is an electrochemical conversion technique that involves the addition of hydrogen to unsaturated bonds. rsc.org In the context of furan derivatives like furfural, ECH is used to produce a variety of value-added chemicals and potential biofuels. bohrium.comrsc.org The process utilizes renewable electricity to drive the reduction, making it an attractive green chemistry approach. rsc.org

The products of furfural ECH are highly dependent on the catalyst used and the reaction conditions, such as the electrolyte pH and the applied potential. nsf.govacs.org

On Copper (Cu) catalysts: In mildly acidic electrolytes, the primary product is furfuryl alcohol (FA). However, in strongly acidic conditions, both 2-methyl furan (MF) and FA are produced. acs.org

On Palladium on Carbon (Pd/C) catalysts: The main products are furfuryl alcohol (FA) and tetrahydrofurfuryl alcohol (THFA), with smaller amounts of 2-methylfuran (B129897) (MF) and 2-methyltetrahydrofuran (B130290) (MTHF) also detected. rsc.org

This selectivity allows for the targeted synthesis of specific furan-based compounds. The hydrogenation can be directed at the aldehyde group (producing furfuryl alcohol) or at the furan ring itself (producing tetrahydrofuran derivatives). rsc.org

| Catalyst | Reaction Conditions | Major Products from Furfural | Reference |

|---|---|---|---|

| Copper (Cu) | Mildly acidic electrolyte | Furfuryl alcohol (FA) | acs.org |

| Copper (Cu) | Strongly acidic electrolyte | 2-Methyl furan (MF), Furfuryl alcohol (FA) | acs.org |

| Palladium/Carbon (Pd/C) | Aqueous solution | Furfuryl alcohol (FA), Tetrahydrofurfuryl alcohol (THFA) | rsc.org |

| Silver/Carbon (Ag/C) | Mild electrolyte, ambient temperature | (For HMF) 2,5-bis(hydroxymethyl)furan (BHMF) | nsf.gov |

Hydrogenolysis is a related reduction process that involves the cleavage of a chemical bond (such as C-O or C-X) and the addition of hydrogen. rsc.org For furan derivatives, hydrogenolysis pathways are of significant interest for producing biofuels and other chemicals. acs.org

Two main hydrogenolysis pathways are relevant for the furan moiety:

C-O Hydrogenolysis of the Side Chain: This is exemplified by the conversion of furfuryl alcohol to 2-methylfuran. This reaction is often part of a tandem hydrogenation-hydrogenolysis process where furfural is first hydrogenated to furfuryl alcohol, which then undergoes hydrogenolysis of the C-OH bond. acs.orgmdpi.com This pathway is crucial for producing 2-methylfuran, a promising biofuel candidate. rsc.org

Ring-Opening Hydrogenolysis: A more profound transformation involves the hydrogenolysis of the C-O bond within the furan ring itself. nih.gov This pathway leads to the opening of the furan ring to produce valuable aliphatic compounds such as diols and triols. nih.gov For example, the hydrogenolysis of furfuryl alcohol can yield 1,2-pentanediol. dntb.gov.ua This ring-opening is a highly effective method for converting biomass-derived furanics into linear chemical precursors for polymers and other materials. nih.gov Specialized catalysts, such as Pt-Fe bimetallic systems, have been developed to selectively target the Csp²–O bond in the furan ring, initiating an SN2 reaction that results in ring-opening. nih.gov

These electrochemical and catalytic reduction pathways demonstrate the versatility of the furan ring in S-furfuryl 2-methylpropanethioate, allowing for its potential conversion into a range of valuable chemical products.

Precursor Studies and Formation Pathways

Furfural (B47365) as a Key Precursor in Furan (B31954) Chemistry

Furfural (C₅H₄O₂) is a pivotal platform chemical and a fundamental building block in the synthesis of a wide array of furan derivatives. wikipedia.orgrsc.orgbritannica.com Its importance stems from its renewable origin and the reactive aldehyde group attached to the furan ring, which allows for various chemical modifications. wikipedia.orgrsc.org

Formation of Furfural from Biomass-Derived Materials

Furfural is primarily derived from the acid-catalyzed dehydration of pentose (B10789219) sugars, such as xylose and arabinose, which are major components of hemicellulose in lignocellulosic biomass. wikipedia.orgresearchgate.net This process typically involves heating biomass materials like corncobs, oat hulls, sugarcane bagasse, and wood waste in the presence of an acid catalyst. wikipedia.orgresearchgate.netnih.goveucalyptus.com.br The industrial production of furfural has historically relied on the hydrolysis of these agricultural residues. researchgate.net

Several factors influence the yield of furfural, including the type of biomass, catalyst, reaction temperature, and time. researchgate.net For instance, studies have shown that using different acid catalysts, such as sulfuric, hydrochloric, and phosphoric acids, can affect the efficiency of furfural production from various biomass sources. eucalyptus.com.br Research has also explored methods like ultrasound-assisted acid hydrolysis to enhance the conversion of lignocellulosic materials into furfural. nih.gov The composition of the biomass, particularly the content of C5 sugars like xylose, is a critical determinant of furfural yield. eucalyptus.com.br

Table 1: Furfural Yield from Various Biomass Sources

Chemical Transformation of Furfural to Furfuryl Alcohol and Other Intermediates

The aldehyde group in furfural makes it a versatile starting material for producing a variety of valuable chemicals. rsc.org One of the most significant transformations is the hydrogenation of furfural to produce furfuryl alcohol. mdpi.com This reaction is a cornerstone in the industrial utilization of furfural, with a substantial portion of global furfural production being dedicated to synthesizing furfuryl alcohol. mdpi.com

The hydrogenation process can be achieved through various catalytic systems, including both chemical and biological methods. nih.govrsc.org Industrially, copper chromite catalysts have been traditionally used, though concerns about their toxicity have driven research towards alternative, more environmentally benign catalysts such as non-noble metal catalysts like Co/SiO₂. mdpi.comnih.gov Biocatalytic reduction using microorganisms like Bacillus coagulans has also been demonstrated as a highly selective and efficient method for converting furfural to furfuryl alcohol under mild conditions. nih.gov

Besides furfuryl alcohol, furfural can be converted to other important intermediates. For instance, oxidation of furfural can yield furoic acid, while decarbonylation can produce furan. wikipedia.orgwikipedia.org Further hydrogenation of furfuryl alcohol can lead to the formation of tetrahydrofurfuryl alcohol (THFA), 2-methylfuran (B129897) (2-MF), and 2-methyltetrahydrofuran (B130290) (2-MTHF). mdpi.comresearchgate.net

Furfuryl Alcohol as a Precursor to Furfuryl Thiols

Furfuryl alcohol is a critical intermediate in the formation of furfuryl thiols, which are potent aroma compounds. nih.gov The transformation of furfuryl alcohol into these sulfur-containing molecules is a key step in the development of characteristic flavors in various food products, most notably coffee. nih.gov

Suggested Formation Pathways Involving Furfuryl Cation

A proposed mechanism for the formation of furfurylthiol (FFT) from furfuryl alcohol involves the formation of a furfuryl cation. nih.gov This pathway suggests that under acidic conditions, such as those present during coffee roasting, furfuryl alcohol can be protonated and subsequently lose a water molecule to form a reactive furfuryl cation. nih.gov This cation is then susceptible to nucleophilic attack by sulfur-containing compounds.

Reactions with Hydrogen Sulfide (B99878) and Sulfur-Containing Amino Acids

The furfuryl cation can react with various sulfur nucleophiles present in the food matrix, such as hydrogen sulfide (H₂S) and sulfur-containing amino acids like cysteine. nih.govacs.org

Reaction with Hydrogen Sulfide: The direct reaction of the furfuryl cation with H₂S or its conjugate base (HS⁻) can lead to the formation of furfurylthiol. acs.org Studies on wine fermentation have shown that conditions favoring the production of H₂S by yeast promote the formation of FFT when furfural is present. acs.org

Reaction with Cysteine: Another significant pathway involves the reaction of the furfuryl cation with the thiol group of cysteine. nih.gov This reaction is thought to initially form a protein-bound S-furfuryl-L-cysteine intermediate. nih.gov Subsequent elimination reactions can then release furfurylthiol. nih.gov The reaction between furfural and cysteine has been shown to produce various sulfur-containing volatile compounds.

The reaction of furfuryl alcohol with a model protein compound, N-(2)-l-alanyl-l-glutamine, has been studied to understand the cross-linking mechanisms. nih.govresearchgate.net These studies indicate that under acidic conditions, co-condensation reactions occur between furfuryl alcohol and the amino groups of the peptide. nih.govresearchgate.net

Role of Maillard Reactions in Flavor Compound Formation

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is fundamental to the development of color and flavor in a vast array of cooked foods. ragus.co.ukwikipedia.orgnumberanalytics.com This non-enzymatic browning reaction is responsible for the characteristic aromas of roasted, baked, and grilled products. ragus.co.ukwikipedia.org

During the Maillard reaction, hundreds of different flavor compounds can be generated, depending on the specific amino acids and sugars involved, as well as the reaction conditions such as temperature, time, and pH. wikipedia.orgresearchgate.net The reaction proceeds through several stages, starting with the condensation of a reducing sugar and an amino acid to form a Schiff base, which then rearranges to an Amadori or Heyns product. researchgate.net Subsequent degradation and reaction of these intermediates lead to the formation of a plethora of volatile and non-volatile compounds, including furans and thiols. researchgate.netnih.gov

Furan derivatives, such as furfural, are key intermediates in the Maillard reaction, particularly from the degradation of pentoses. nih.gov The presence of sulfur-containing amino acids like cysteine in the Maillard reaction is crucial for the formation of sulfur-containing flavor compounds, including furfuryl thiols. The interaction between furfural (a product of sugar degradation) and hydrogen sulfide (a degradation product of cysteine) is a key pathway for the formation of furfurylthiol.

Table 2: Key Compounds in the Formation of S-Furfuryl 2-methylpropanethioate

Interaction of Furan Compounds with Amino Acids in Thermal Processing

The formation of S-furfuryl 2-methylpropanethioate, a thioester contributing to the complex aroma profiles of thermally processed foods, is understood to arise from the intricate network of reactions known as the Maillard reaction. While direct and exhaustive studies pinpointing the precise formation pathways of this specific compound are not extensively detailed in current scientific literature, a plausible mechanism can be inferred from research on structurally related furan and sulfur-containing flavor compounds. The interaction between furan compounds, derived from carbohydrate degradation, and amino acids is central to this process.

The foundational structure of S-furfuryl 2-methylpropanethioate consists of a furfuryl group linked to a 2-methylpropanethioate moiety via a sulfur atom. The generation of this molecule necessitates the convergence of precursors for each of these three components during thermal processing.

Formation of the Furfuryl Moiety:

The furan ring is a well-documented product of the thermal degradation of carbohydrates. researchgate.netnih.gov Specifically, research has identified furfuryl alcohol as a key intermediate in the formation of various furfuryl-sulfur compounds. nih.govnih.gov One study demonstrated that furfuryl alcohol, rather than furfural, serves as the direct precursor for the formation of the potent coffee aroma compound, 2-furfurylthiol (FFT). nih.gov The proposed mechanism involves the generation of a furfuryl cation from furfuryl alcohol, which is then susceptible to nucleophilic attack. nih.gov

The Role of Sulfur-Containing Amino Acids:

Sulfur-containing amino acids, primarily cysteine, are critical for the introduction of the sulfur atom. nih.gov In model systems, the reaction of xylose and cysteine has been shown to produce S-furfuryl-L-cysteine, with furfuryl alcohol proposed as an intermediate that undergoes nucleophilic substitution by cysteine. nih.gov This highlights the ability of the sulfhydryl group of cysteine to react with the activated furfuryl intermediate.

The Origin of the 2-Methylpropanethioate Moiety:

The 2-methylpropanoyl group (isobutyryl group) is likely derived from the degradation of specific amino acids. Branched-chain amino acids such as valine and leucine (B10760876) are known precursors to branched aldehydes and acids through Strecker degradation, a key reaction within the Maillard cascade. For instance, valine can degrade to form isobutyraldehyde, which can be further oxidized to isobutyric acid. This isobutyric acid, or a reactive thio-analogue, is a plausible precursor for the 2-methylpropanethioate portion of the final molecule.

While a definitive, documented reaction pathway for the formation of S-furfuryl 2-methylpropanethioate is not available, a hypothetical pathway can be constructed based on the available evidence for related compounds. This would likely involve:

The thermal degradation of carbohydrates to produce furfural, which is subsequently reduced to furfuryl alcohol.

The concurrent degradation of a sulfur-containing amino acid like cysteine to provide a reactive sulfur species, such as hydrogen sulfide or the cysteine sulfhydryl group itself.

The Strecker degradation of an amino acid like valine or leucine to produce isobutyric acid or a related reactive intermediate.

The reaction of furfuryl alcohol with the sulfur donor to form furfuryl mercaptan (2-furfurylthiol).

Finally, the esterification or thioesterification of furfuryl mercaptan with the isobutyric acid derivative to yield S-furfuryl 2-methylpropanethioate.

It is important to note that the Maillard reaction is a complex web of competing reactions, and the yields of specific products are influenced by a multitude of factors including temperature, pH, water activity, and the relative concentrations of the precursor molecules. nih.gov

Analytical Chemistry Approaches

Chromatographic Techniques for Separation and Identification

Chromatography, particularly gas chromatography, is a cornerstone for the analysis of volatile compounds like S-Furfuryl 2-methylpropanethioate.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the separation and identification of volatile sulfur compounds. japsonline.comnih.gov In the analysis of thiols, including furanthiols, specific GC parameters are optimized to achieve good separation and detection. This often involves using a capillary column, such as a DB-624, with a carefully controlled temperature program to resolve structurally similar and volatile compounds. thermofisher.comresearchgate.net

For detection, the mass spectrometer can operate in different modes. Electron ionization (EI) is common, and characteristic fragment ions are used for identification. For S-Furfuryl 2-methylpropanethioate's related compound, 2-furfurylthiol, the characteristic ion fragment m/z 114 is often monitored. researchgate.net Selective Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for target analytes. researchgate.net

Due to the reactive nature of the thiol group, which can cause poor chromatographic peak shape (tailing), derivatization is sometimes employed. mdpi.com However, many methods focus on the direct analysis of the underivatized thiol.

Table 1: Typical GC-MS Parameters for Volatile Thiol Analysis

| Parameter | Typical Setting | Source |

| Column | DB-624 (6% cyanopropylphenyl, 94% polydimethylsiloxane) or similar polarity | researchgate.net |

| Injector | Splitless or Programmable Temperature Vaporizing (PTV) | thermofisher.comresearchgate.net |

| Injector Temperature | 250 °C | researchgate.net |

| Carrier Gas | Helium | thermofisher.com |

| MS Ionization | Electron Ionization (EI) at 70 eV | nih.gov |

| MS Mode | Full Scan (e.g., m/z 30-300) or Selective Ion Monitoring (SIM) | researchgate.net |

S-Furfuryl 2-methylpropanethioate and related compounds are found in a variety of complex food and beverage matrices, such as coffee, beer, and fermented soybean paste (miso). mdpi.comjapsonline.comnih.gov The analysis in these matrices is complicated by the presence of numerous other volatile and non-volatile components that can interfere with detection. mdpi.comresearchgate.net

Effective sample preparation is crucial for isolating thiols from these complex samples. mdpi.com Techniques like headspace solid-phase microextraction (HS-SPME) are widely used because they are rapid, solvent-less, and can concentrate volatile analytes from the sample headspace. nih.govresearchgate.net For HS-SPME, fibers coated with materials like divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) are often chosen for their ability to adsorb a wide range of volatile compounds. nih.govresearchgate.net

In some cases, specific extraction methods are employed to selectively capture thiols. One such method involves the use of p-hydroxymercuribenzoate (B1229956) (p-HMB), which binds to the thiol group, allowing for separation from the matrix before release and analysis. nih.govacs.org

Table 2: Examples of S-Furfuryl 2-methylpropanethioate and Related Thiols in Food Matrices

| Compound | Matrix | Concentration Range | Analytical Method | Source |

| 2-Furfurylthiol | Coffee Brew | 11.34 - 20.94 µg/L | GC-MS | researchgate.net |

| 2-Furfurylthiol | Fermented Grains (Baijiu production) | 0.51 - 3.03 µg/kg | UPLC-MS/MS | mdpi.com |

| 2-Methyl-3-furanthiol (B142662) | Fermented Grains (Baijiu production) | 1.70 - 12.74 µg/kg | UPLC-MS/MS | mdpi.com |

| 2-Furanmethanethiol | Miso (Fermented Soybean Paste) | Identified | GC-MS with p-HMB extraction | nih.gov |

| 2-Methyl-3-furanthiol | Wine | LOQ: 0.52 ng/L | GC-MS with p-HMB extraction | acs.org |

LOQ = Limit of Quantification

Spectroscopic Methods for Structural Elucidation

While chromatography is used for separation and initial identification, spectroscopic methods provide definitive structural information.

For S-Furfuryl 2-methylpropanethioate and its constituent parts like the furfuryl group, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable.

¹H NMR spectroscopy can confirm the presence and connectivity of protons in the molecule. For the related compound furfuryl mercaptan, specific chemical shifts are observed for the furan (B31954) ring protons, the methylene (B1212753) (-CH2-) protons, and the thiol (-SH) proton. nih.govchemicalbook.com

IR spectroscopy identifies functional groups based on their vibrational frequencies. For a thioester like S-Furfuryl 2-methylpropanethioate, characteristic absorption bands for the C=O (carbonyl) group of the thioester and vibrations associated with the furan ring would be expected. researchgate.net In studies of furfuryl mercaptan, IR spectra show characteristic peaks for the furan ring and the S-H bond. researchgate.net

Mass spectrometry, particularly high-resolution mass spectrometry, provides the exact mass of the molecule, allowing for the determination of its elemental formula. nih.gov The fragmentation pattern in the mass spectrum gives clues to the molecule's structure. For instance, the mass spectrum of furfuryl mercaptan shows a prominent base peak at m/z 81, corresponding to the furfuryl cation, and a molecular ion peak at m/z 114. nih.gov

Advanced Detection and Quantitation Methods

To overcome the challenges of low concentration and matrix interference, advanced analytical techniques are increasingly being applied.

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a direct-injection mass spectrometry technique that allows for real-time monitoring of volatile organic compounds without prior separation. mdpi.com It is highly sensitive and can detect compounds at very low concentrations. While specific applications to S-Furfuryl 2-methylpropanethioate are not widely published, its use in analyzing volatile profiles of fermented products demonstrates its potential for tracking the formation of such compounds during processes like fermentation or roasting. mdpi.com A key limitation is that it does not separate isomers, so it is often used alongside GC-MS for definitive identification. mdpi.com

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for accurate quantification of trace compounds in complex matrices. dss.go.thnih.gov This method involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample as an internal standard. dss.go.thnih.gov Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. dss.go.th By measuring the ratio of the native analyte to the labeled standard using MS, highly accurate and precise quantification can be achieved, correcting for matrix effects and extraction inefficiencies. dss.go.thnih.govnih.gov For example, deuterated versions of 2-furfurylthiol and 2-methyl-3-furanthiol have been synthesized and used in SIDA studies. dss.go.thsigmaaldrich.com

Theoretical and Computational Investigations

Microkinetic Simulations for Elucidating Reaction Mechanisms

Similarly, the scientific literature lacks any microkinetic simulations focused on the reaction mechanisms involving S-furfuryl 2-methylpropanethioate. Such simulations, which are powerful tools for understanding complex catalytic cycles, have been applied to reactions like furfural (B47365) hydrogenation. mdpi.com However, without foundational thermodynamic and kinetic data from methods like DFT for S-furfuryl 2-methylpropanethioate, constructing a meaningful microkinetic model is not feasible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.